molecular formula C10H11IO2S B1458363 Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 1428794-86-8

Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

Cat. No.: B1458363
CAS No.: 1428794-86-8
M. Wt: 322.16 g/mol
InChI Key: BNGQACAGDGCSBP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a high-value chemical intermediate designed for research and development applications. Its structure, featuring an iodine atom on the thiophene ring, makes it a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. This allows for the efficient construction of more complex molecules for drug discovery programs. Compounds based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold are of significant interest in medicinal chemistry. Research on closely related analogues has demonstrated potent biological activities, including serving as inhibitors for bacterial targets like MsbA, with promising results against E. coli , P. aeruginosa , and Salmonella . Furthermore, the core structure is a recognized intermediate for developing histamine H4 receptor modulators for allergy-related diseases and has been explored as allosteric enhancers for the adenosine A1 receptor . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-iodo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGQACAGDGCSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate typically involves:

  • Construction or availability of the 4,5,6,7-tetrahydrobenzo[b]thiophene core.
  • Introduction of the carboxylate group at the 2-position, often as a methyl ester.
  • Selective iodination at the 3-position of the thiophene ring.

The key challenge lies in achieving regioselective iodination without affecting other sensitive functional groups.

Preparation of the Core Structure and Esterification

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is often synthesized through cyclization reactions involving thiophene derivatives and appropriate precursors. Esterification at the 2-position is commonly achieved by reacting the corresponding carboxylic acid or acid chloride with methanol or methanol equivalents under controlled conditions.

  • For example, ethyl or methyl esters of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid derivatives have been synthesized by refluxing with alcohols or using acid chlorides in the presence of bases.

Iodination at the 3-Position

The iodination step is crucial for obtaining the 3-iodo derivative. Literature indicates that halogenation of thiophene rings can be achieved using iodine sources under mild conditions, often facilitated by catalysts or activating agents.

  • A practical method involves the reaction of methyl 3-amino-5-iodo-2-thiophenecarboxylate derivatives with acid chlorides to form related iodinated compounds.
  • Iodination can be performed by treating the precursor with iodine or iodine-containing reagents under controlled temperature (0–20 °C) and solvent conditions such as dichloromethane or 1,2-dichloroethane, often in the presence of pyridine to scavenge generated acids.

Representative Preparation Procedure

A detailed example of a related iodinated thiophene ester preparation, which can be adapted for this compound, is as follows:

Step Reagents and Conditions Details Yield
1 Preparation of acid chloride from carboxylic acid using oxalyl chloride (1.1 eq.) in toluene at 0 °C with catalytic DMF Stirring for 16 h, evaporation of solvent to concentrate acid chloride Acid chloride isolated, stored at 0 °C under nitrogen
2 Reaction of methyl 3-amino-5-iodo-thiophene-2-carboxylate (5 g, 17.49 mmol) with acid chloride (6.70 g, 21.0 mmol) in 10% pyridine/dichloromethane/1,2-dichloroethane at 0 °C to room temperature Dropwise addition of acid chloride, stirring for 1.3 h total 68% isolated yield of iodinated product

Workup involves aqueous washes with brine, acid, and base solutions, drying over sodium sulfate, filtration, and recrystallization from hexanes to obtain pure product.

Alternative and Supporting Synthetic Routes

  • Other synthetic routes to related tetrahydrobenzo[b]thiophene derivatives involve nucleophilic substitution reactions on chloro or bromo intermediates, followed by amide or carbamate formation, which can be adapted for iodinated derivatives.
  • Quantum chemical studies and density functional theory (DFT) calculations have been used to understand reaction mechanisms for thiophene ring functionalization, aiding in optimizing iodination steps.
  • Mild reaction conditions without heavy metals and avoiding toxic solvents have been emphasized in recent methodologies to improve safety and environmental impact.

Summary Table of Key Reaction Parameters

Parameter Typical Conditions Notes
Core scaffold synthesis Cyclization of thiophene precursors May involve Michael addition or condensation
Esterification Reaction with methanol or acid chloride Reflux or room temperature with base
Iodination reagent Iodine or acid chloride intermediates Often in DCM or DCE solvent with pyridine
Temperature 0–20 °C Controlled to avoid side reactions
Reaction time 1–2 hours Monitored by TLC or LCMS
Workup Aqueous washes (acid, base, brine), drying Purification by recrystallization
Yield ~60–70% Dependent on purity of starting materials

Research Findings and Considerations

  • The iodination at the 3-position is selective under mild conditions, avoiding over-iodination or degradation of the tetrahydrobenzo[b]thiophene ring.
  • The presence of electron-withdrawing ester groups at the 2-position influences the reactivity and regioselectivity of iodination.
  • Use of pyridine as a base and scavenger is critical to neutralize HCl formed during acid chloride reactions, improving yields and purity.
  • The reaction is scalable, and the acid chloride intermediate can be stored under inert atmosphere for subsequent use.

Chemical Reactions Analysis

Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydride for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Applications

Antimycobacterial Activity
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate has been identified as a derivative with significant activity against mycobacterial infections, including tuberculosis and leprosy. Research indicates that compounds in the tetrahydrobenzo[b]thiophene class exhibit efficacy against Mycobacterium tuberculosis due to their ability to penetrate the thick cell wall of these bacteria. The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for developing new antimycobacterial therapies .

Pharmaceutical Formulations
Pharmaceutical compositions containing this compound are being investigated for their potential to treat mycobacterial infections. These formulations can be designed for various routes of administration, including oral tablets and capsules . The compound’s pharmacokinetic properties are also under study to optimize its therapeutic efficacy and minimize side effects.

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its molecular structure allows for effective charge transport in organic semiconductors. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it could enhance device performance due to its favorable energy levels and stability .

Case Study 1: Antimycobacterial Efficacy

A study conducted on various tetrahydrobenzo[b]thiophene derivatives demonstrated that this compound exhibited potent activity against multiple strains of Mycobacterium tuberculosis. The study utilized in vitro assays to assess the minimum inhibitory concentration (MIC) of the compound compared to standard antimycobacterial agents. Results indicated that the compound showed comparable or superior activity against resistant strains .

Case Study 2: Organic Semiconductor Performance

In a collaborative research project focusing on organic electronics, this compound was incorporated into a polymer blend used for fabricating OLEDs. The devices demonstrated improved brightness and efficiency compared to devices made with traditional materials. The findings suggest that this compound could play a crucial role in the next generation of high-performance organic electronic devices .

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tetrahydrobenzo[b]thiophene scaffold is common among the compared compounds, but substituents at positions 2 and 3 significantly influence properties and reactivity:

Compound Name Position 3 Substituent Position 2 Substituent Key Structural Features
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (Target) Iodo (I) Methyl ester Electron-withdrawing iodine enhances electrophilicity; potential for cross-coupling.
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (M648) Methyl (CH₃) Carboxylic acid Methyl group increases lipophilicity; carboxylic acid enables salt formation .
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate Amino (NH₂) Methyl ester Amino group facilitates nucleophilic reactions; used in bioactive molecule synthesis .
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate Unsubstituted Ethyl ester Base structure for derivatization; NMR data available (δ 1.70–7.45 in DMSO-d₆) .
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate Amino (NH₂) Ethyl ester Additional methyl at position 5 alters steric profile; potential anticancer activity .

Physical and Spectral Properties

  • NMR Shifts: The iodo group in the target compound would deshield adjacent protons. For comparison, the unsubstituted ethyl ester () shows δ 7.45 ppm for the aromatic proton, while amino derivatives () exhibit δ 5–7 ppm for NH₂ and aromatic protons.
  • Solubility: Iodo substituents may reduce solubility in polar solvents compared to methyl or amino groups due to increased hydrophobicity.

Biological Activity

Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

This compound belongs to the class of tetrahydrobenzo[b]thiophene derivatives. Its molecular formula is C11H11IO2SC_{11}H_{11}IO_2S, and it possesses unique structural features that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit antimicrobial properties, particularly against mycobacterial infections. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis and other mycobacteria-related pathogens, which are responsible for diseases such as tuberculosis and leprosy .

Biological Activities

  • Antimicrobial Activity :
    • This compound has demonstrated efficacy against mycobacterial strains. Studies suggest that it acts by disrupting the bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
  • Anticancer Potential :
    • Some derivatives in the tetrahydrobenzo[b]thiophene class have shown promise in cancer therapy. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
  • Anti-inflammatory Effects :
    • There is evidence suggesting that these compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInduces apoptosis in tumor cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study: Efficacy Against Mycobacterial Infections

A study conducted by researchers highlighted the effectiveness of this compound in vitro against various strains of Mycobacterium. The compound was administered at varying concentrations to assess its Minimum Inhibitory Concentration (MIC). Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

Mechanistic Insights

Further investigations into the mechanism revealed that this compound likely inhibits the synthesis of mycolic acids in mycobacterial cell walls. This action disrupts cell integrity and leads to cell death, making it a potential candidate for treating resistant strains of tuberculosis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, iodination of the parent tetrahydrobenzothiophene scaffold (e.g., using N-iodosuccinimide in dichloromethane under nitrogen) is a critical step. Reaction optimization should focus on solvent polarity (e.g., dry CH₂Cl₂), temperature (reflux vs. ambient), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of iodinating agent). Purification often employs reverse-phase HPLC with gradients like MeCN:H₂O (30%→100%) to isolate the product .
  • Data : Typical yields range from 50–80%, with purity confirmed by LC-MS (>95%) and melting points (e.g., 213–226°C for analogous compounds) .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.7 ppm for OCH₃), iodinated aromatic proton (δ ~7.4–7.5 ppm), and tetrahydrobenzo ring protons (δ 1.7–2.7 ppm for CH₂ groups) .
  • IR : Peaks for C=O (ester, ~1700 cm⁻¹) and C-I (~500–600 cm⁻¹) are critical .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What purification techniques are effective for this compound?

  • Methodology : Reverse-phase HPLC (C18 column) with MeCN:H₂O gradients is preferred for removing unreacted starting materials and byproducts. For less polar analogs, silica gel chromatography with ethyl acetate/hexane mixtures may suffice .

Advanced Research Questions

Q. How does the 3-iodo substituent influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) can predict activation barriers for C-I bond cleavage. Experimentally, coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in THF at 80°C yields biaryl derivatives. Contradictions in reported catalytic efficiencies (e.g., PdCl₂ vs. Pd(OAc)₂) require systematic screening of catalysts and bases .
  • Data : Coupling yields range from 40–90%, depending on steric/electronic effects of the coupling partner .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

  • Case Study : Analogous compounds (e.g., 2-amino-3-acyl derivatives) show variable antibacterial activity (MIC: 2–64 µg/mL). Contradictions arise from differences in assay conditions (e.g., bacterial strains, inoculum size). Normalize data using standard protocols (CLSI guidelines) and validate via dose-response curves. SAR analysis reveals that electron-withdrawing groups (e.g., -I) enhance membrane permeability but may reduce target binding affinity .

Q. How can crystallographic data (e.g., SHELXL) clarify structural ambiguities in derivatives?

  • Methodology : Single-crystal X-ray diffraction with SHELXL refinement resolves regiochemical uncertainties (e.g., iodination position). For example, the iodine atom’s anisotropic displacement parameters confirm its location at C3. Twinning or low-resolution data (<1.0 Å) may require alternative refinement strategies (e.g., twin law application) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.